molecular formula C7H12N2O2 B1267297 1-Acetyl-2-pyrrolidinecarboxamide CAS No. 30130-35-9

1-Acetyl-2-pyrrolidinecarboxamide

Cat. No. B1267297
CAS RN: 30130-35-9
M. Wt: 156.18 g/mol
InChI Key: CXURPNUIYCJENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-Acetyl-2-pyrrolidinecarboxamide often involves multi-step organic reactions that can include cyclization, acylation, and amidation processes. For instance, a one-pot synthesis method has been described for the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, demonstrating the versatility and reactivity of pyrrolidine derivatives in synthesizing complex structures (Kanova et al., 2021). Additionally, the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity highlights the synthetic utility of pyrrolidine and its derivatives in medicinal chemistry (Bijev, Prodanova, & Nankov, 2003).

Molecular Structure Analysis

The molecular structure of 1-Acetyl-2-pyrrolidinecarboxamide and related compounds is characterized by spectroscopic and crystallographic techniques. For instance, the crystal structure and molecular conformation of a solvated pyrrolidine-2-carboxamide derivative have been studied, revealing insights into the compound's three-dimensional arrangement and intermolecular interactions (Banerjee et al., 2002).

Chemical Reactions and Properties

Pyrrolidine derivatives are involved in a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. The Vilsmeier-Haack reactions, for instance, demonstrate the synthetic versatility of pyrrolidine-containing compounds in forming highly substituted pyridin-2(1H)-ones (Xiang et al., 2007). Moreover, the palladium-catalyzed reactions involving acetyl oximes and isocyanides for the synthesis of pyrrol-2-imines underscore the chemical diversity achievable with pyrrolidine scaffolds (Senadi et al., 2017).

Scientific Research Applications

Synthesis of Levosupiride

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Acetyl-2-pyrrolidinecarboxamide is used as an intermediate for the synthesis of levosupiride, a therapeutic agent for depression and central nervous system agonists .
  • Methods of Application: The compound is synthesized from the starting material with the (S)-stereoconfiguration and synthesized by stereospecific methods .
  • Results: The method described in the patent has solved the problem of considerable loss of starting material and the requirement of expensive dividing reagents in previous methods .

Enhancement of 2-Acetyl-1-Pyrroline Biosynthesis in Aromatic Rice

  • Scientific Field: Plant Biology
  • Application Summary: 1-Acetyl-2-pyrrolidinecarboxamide, also known as 2-acetyl-1-pyrroline (2-AP), is a key compound of aromatic rice aroma. The application of exogenous procyanidins enhances 2-AP biosynthesis .
  • Methods of Application: Aromatic rice plants were sprayed with procyanidins solutions at different concentrations, and the effects on growth and 2-AP biosynthesis were explored .
  • Results: Treatments with procyanidins significantly increased 2-AP content by 16.67% and 37.68%, respectively. Higher proline, 1-pyrroline-5-carboxylic acid (P5C), 1-pyrroline, methylglyoxal contents, and lower γ-aminobutyric acid (GABA) content were recorded in the treatments than in the control .

Synthesis and Antineoplastic Activity of a Dimer Spiroindo-2-linone Pyrrolidinecarboxamide

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A dimer spiroindolinone pyrrolidinecarboxamide, XR-4, was synthesized and evaluated for its inhibition on MDM2, upregulation of p53 target genes p21 and PUMA levels, and apoptosis induction .
  • Methods of Application: The specific methods of synthesis and evaluation are not detailed in the available information .
  • Results: The results or outcomes of the study are not provided in the available information .

Synthesis of (S)-1-Acetyl-2-pyrrolidinecarboxamide

  • Scientific Field: Organic Chemistry
  • Application Summary: A novel process for the preparation of (S)-1-acetyl-2-pyrrolidinecarboxamide, which is useful as an intermediate for the synthesis of levosupiride used as a therapeutic agent for depression and central nervous system agonists .
  • Methods of Application: The specific methods of synthesis are not detailed in the available information .
  • Results: According to the method of the present invention, (S)-1-acetyl-2-pyrrolidinecarboxamide of formula (1) can be prepared in a simple and high yield compared to the prior art .

Preparation of (S)-1-Acetyl-2-pyrrolidinecarboxamide

  • Scientific Field: Organic Chemistry
  • Application Summary: A novel process for the preparation of (S)-1-acetyl-2-pyrrolidinecarboxamide, which is useful as an intermediate for the synthesis of levosupiride used as a therapeutic agent for depression and central nervous system agonists .
  • Methods of Application: The specific methods of synthesis are not detailed in the available information .
  • Results: According to the method of the present invention, (S)-1-acetyl-2-pyrrolidinecarboxamide of formula (1) can be prepared in a simple and high yield compared to the prior art .

Safety And Hazards

The safety data sheet for 1-Acetyl-2-pyrrolidinecarboxamide indicates that it carries a warning signal. The precautionary statements include P264, P270, P280, P301+P312+P330, P305+P351+P338, P337+P313, and P501 .

Future Directions

The future directions for 1-Acetyl-2-pyrrolidinecarboxamide are likely to be influenced by its role as an intermediate in the synthesis of other compounds. For instance, its use in the synthesis of levosupiride, a therapeutic agent for depression and central nervous system agonists, suggests potential applications in the pharmaceutical industry .

properties

IUPAC Name

1-acetylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXURPNUIYCJENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310818
Record name 1-Acetyl-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2-pyrrolidinecarboxamide

CAS RN

30130-35-9
Record name 30130-35-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Acetyl-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-2-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-Acetyl-2-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-Acetyl-2-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-Acetyl-2-pyrrolidinecarboxamide
Reactant of Route 5
1-Acetyl-2-pyrrolidinecarboxamide
Reactant of Route 6
1-Acetyl-2-pyrrolidinecarboxamide

Citations

For This Compound
1
Citations
A LeTiran, JP Stables, H Kohn - Bioorganic & medicinal chemistry, 2001 - Elsevier
Proven conformationally restricted analogues of anticonvulsant functionalized amino acids (FAAs) were prepared using short-range cyclizations and evaluated in pharmacological …
Number of citations: 103 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.